1,3''-Di-HABA Kanamycin A is a derivative of Kanamycin A, which is an aminoglycoside antibiotic known for its antibacterial properties. This compound features two 4-amino-2-hydroxybutanamide (HABA) groups attached to the kanamycin A molecule, enhancing its chemical properties and effectiveness against bacterial infections. The compound is primarily synthesized through the acylation of the amino group of kanamycin A with L-(-)-γ-amino-α-hydroxybutyric acid, commonly referred to as L-HABA. This modification not only improves its pharmacological profile but also broadens its applications in scientific research and medicine .
1,3''-Di-HABA Kanamycin A is synthesized from kanamycin A, which is produced by the fermentation of Streptomyces kanamyceticus. The synthesis process involves chemical modifications that introduce HABA groups to the kanamycin backbone. The compound can also be obtained as a sulfate salt, increasing its solubility and stability for various applications.
The synthesis of 1,3''-Di-HABA Kanamycin A typically involves several key steps:
The acylation process typically requires specific conditions such as controlled pH and temperature to optimize the reaction yield. Various protecting groups may be used during synthesis to prevent unwanted reactions at other functional sites on the kanamycin molecule .
The molecular structure of 1,3''-Di-HABA Kanamycin A consists of a core aminoglycoside backbone derived from kanamycin A, modified by the addition of two HABA groups. The presence of these groups enhances its binding affinity to bacterial ribosomes.
The compound's molecular formula is C₁₉H₃₈N₆O₁₅S, with a molecular weight of approximately 482.6 g/mol. Its structural features include multiple hydroxyl and amino groups that contribute to its biological activity .
1,3''-Di-HABA Kanamycin A can undergo several chemical reactions:
These reactions typically require specific reagents and conditions:
The mechanism by which 1,3''-Di-HABA Kanamycin A exerts its antibacterial effects involves binding to the bacterial 30S ribosomal subunit. This binding disrupts protein synthesis by causing misreading of messenger RNA, ultimately inhibiting bacterial growth. The addition of HABA groups enhances this binding affinity, making it effective against strains that exhibit resistance to other antibiotics .
1,3''-Di-HABA Kanamycin A is typically presented as a white to off-white powder. It is soluble in water due to the presence of multiple hydroxyl and amino groups.
The compound has notable stability under standard laboratory conditions but may be sensitive to extreme pH levels or strong oxidative environments. Its melting point and solubility characteristics make it suitable for various applications in research and industry .
1,3''-Di-HABA Kanamycin A has diverse applications across several scientific fields:
1,3''-Di-HABA Kanamycin A (chemical formula: C₂₆H₅₀N₆O₁₅; molecular weight: 686.71 g/mol) is a semi-synthetic derivative of the aminoglycoside antibiotic Kanamycin A, distinguished by the conjugation of two L-4-amino-2-hydroxybutyryl (HABA) moieties at its 1 and 3'' amino groups [5]. This structural modification positions it as a critical intermediate and impurity in the synthesis of amikacin, a clinically significant antibiotic designed to combat resistant bacterial strains [1] [7]. Unlike therapeutic aminoglycosides, 1,3''-Di-HABA Kanamycin A serves primarily as an analytical reference standard and research tool for studying amikacin synthesis fidelity, chromatographic behavior, and structure-activity relationships (SAR) in aminoglycoside derivatives [4] [9]. Its physicochemical properties—including hygroscopicity, solubility in aqueous acid/water, and decomposition above 153°C—make it indispensable for quality control in antibiotic manufacturing [5] [9].
Aminoglycosides are broad-spectrum antibiotics characterized by amino sugar moieties linked glycosidically to a 2-deoxystreptamine (2-DOS) core. They inhibit protein synthesis by binding to the bacterial 16S rRNA, inducing codon misreading and disrupting translational fidelity [6] [8]. 1,3''-Di-HABA Kanamycin A belongs to the 4,6-disubstituted subclass of aminoglycosides, where the Kanamycin A backbone (comprising a 2-DOS ring, 6-amino-6-deoxy-α-D-glucose, and 3-amino-3-deoxy-α-D-glucose) is acylated at two sites with HABA groups [1] . This modification mirrors strategic efforts to enhance resistance to aminoglycoside-modifying enzymes (AMEs), which commonly phosphorylate, adenylate, or acetylate hydroxyl or amino groups on native aminoglycosides [6].
The HABA side chains confer distinct properties:
Table 1: Structural Comparison of Kanamycin A, Amikacin, and 1,3''-Di-HABA Kanamycin A
Compound | Structural Features | Molecular Formula | Molecular Weight | Primary Role |
---|---|---|---|---|
Kanamycin A | Native structure with 3 amino groups | C₁₈H₃₆N₄O₁₁ | 484.50 g/mol | Antibiotic |
Amikacin | Kanamycin A mono-acylated at N-1 position with HABA | C₂₂H₄₃N₅O₁₃ | 585.62 g/mol | Clinically used antibiotic |
1,3''-Di-HABA Kanamycin A | Kanamycin A di-acylated at N-1 and N-3'' positions with HABA groups | C₂₆H₅₀N₆O₁₅ | 686.71 g/mol | Synthetic intermediate/analytical standard |
The discovery of Kanamycin A from Streptomyces kanamyceticus in 1957 marked a milestone against Gram-negative and mycobacterial infections [6]. However, widespread enzymatic resistance (e.g., via AAC(6')-APH(2'') enzymes) necessitated derivatives with enhanced stability. The 1972 introduction of amikacin—synthesized by acyling Kanamycin A with L-HABA at the N-1 position—exemplified this strategy [1] [6]. During amikacin synthesis, 1,3''-Di-HABA Kanamycin A emerged as a major byproduct due to overacylation, first isolated and characterized in the 1990s using HPLC and fast atom bombardment mass spectrometry (FAB-MS), which identified its [M+H]⁺ ion at m/z 687 [1].
Key developments in its study include:
Table 2: Key Analytical Methods for 1,3''-Di-HABA Kanamycin A Characterization
Method | Conditions | Application | Reference |
---|---|---|---|
HPLC-UV | Column: C18 (4.6 × 250 mm, 5 µm); Mobile phase: MeOH–0.1M Na₂B₄O₇ buffer (pH 9.0)–water (20:20:60) + 1g/L sodium octanesulfonate; Flow: 1 mL/min; Detection: 205 nm | Separation from amikacin and 1,6'-Di-HABA analogue (retention time: 15.9 min) | Blanchaert et al., 2017 [1] |
FAB-MS | Ionization: Fast atom bombardment; Matrix: Glycerol | Mass confirmation ([M+H]⁺ m/z 687) | Gunawardana et al., 1997 [1] |
Synthesis Monitoring | Precursor: Kanamycin A; Acylation with N-protected HABA; Deprotection/purification | Quantification in amikacin reaction mixtures | Chemical suppliers [4] [9] |
Timeline of Kanamycin A Derivative Development
The evolution of 1,3''-Di-HABA Kanamycin A underscores a broader trend in antibiotic development: leveraging impurities to refine synthetic pathways and inspire structurally informed derivatives against resistance [1] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1